D-Mannose 6-phosphate sodium salt

Description

Systematic Nomenclature and Synonyms

This compound is systematically named sodium (2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl hydrogenphosphate according to IUPAC guidelines. Common synonyms include:

- Sodium 6-O-(hydroxyphosphinato)-D-mannose

- Robison ester monosodium salt

- D-Mannose-6-phosphate sodium salt.

Its CAS registry number (70442-25-0) and MDL identifier (MFCD00135859) are standardized across commercial and research databases.

Molecular Formula and Crystallographic Data

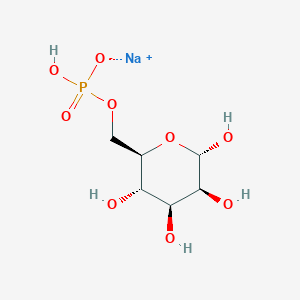

The anhydrous form of Man6P-Na has a molecular formula of C₆H₁₂NaO₉P and a molecular weight of 282.118 g/mol. Crystallographic studies of its complex with the single-chain variable domain (scFv) M6P-1 reveal a monoclinic lattice (space group P2₁2₁2₁) with unit cell dimensions a = 60.6 Å, b = 128.1 Å, and c = 127.3 Å. The sodium ion coordinates with the phosphate group, stabilizing the anionic charge (Figure 1).

Table 1: Crystallographic Parameters of Fv M6P-1 Complex

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| Resolution (Å) | 30.1–2.72 |

| Rwork | 22.6% |

| Rfree | 26.7% |

| Ligand interaction | Hydrogen bonds to Man6P ring, salt bridges to phosphate |

Sodium Salt Hydrate Configuration Analysis

Commercial preparations often exist as hydrates, with water content ≤12% (Karl Fischer). The sodium ion (7.3–9.0% by mass) forms ionic bonds with the phosphate group, enhancing solubility in aqueous media (50 mg/mL). Hydration stabilizes the crystal lattice, as evidenced by differential scanning calorimetry (DSC) endotherms at 110–130°C corresponding to water loss. Storage at 2–8°C in airtight containers is recommended to prevent deliquescence.

Phosphorylation Site Specificity at C6 Position

Phosphorylation exclusively at the C6 position is confirmed via nuclear magnetic resonance (NMR) and X-ray diffraction. The phosphate group adopts an equatorial orientation, forming hydrogen bonds with hydroxyl groups at C2, C3, and C4. This configuration is critical for binding MPRs, as mutations at C6 abolish receptor affinity.

Key structural features :

- Phosphate pKa : 6.1 (second ionization), enabling pH-dependent ligand-receptor dissociation in lysosomes.

- Hydrogen bonding : ThrH33, AspH95, and AsnH98 residues in scFv M6P-1 interact with Man6P’s hydroxyl groups.

- Salt bridges : ArgL32 and ArgL95C stabilize the phosphate-sodium interaction.

Table 2: Biochemical Interactions of Man6P-Na

| Interaction Partner | Binding Affinity (Kd) | pH Sensitivity |

|---|---|---|

| MPR300 | 1.2 µM | pH < 6.1 |

| scFv M6P-1 | 0.8 µM | pH < 6.1 |

| Lysosomal enzymes | 2.5 µM | pH 4.6 |

Properties

IUPAC Name |

sodium;[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P.Na/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;/h2-10H,1H2,(H2,11,12,13);/q;+1/p-1/t2-,3-,4+,5+,6+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALKNDISPIVVKC-XECIQJBQSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)OP(=O)(O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12NaO9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

The reaction occurs under mild acidic conditions (pH 4.15) at 30°C with moderate agitation. Key components include:

-

Substrates : 0.15 M D-mannose and 0.33 M disodium pyrophosphate.

-

Enzyme : PhoN-Sf at 0.20 U/mL.

-

Cofactors : 0.50 mM MgCl₂ and 0.10 mM ZnCl₂ to enhance catalytic activity.

A 22-hour incubation period ensures >95% conversion efficiency, as confirmed by high-performance anion-exchange chromatography (HPAEC). The enzymatic approach avoids side reactions such as mannose epimerization, which is common in chemical phosphorylation methods.

Table 1: Enzymatic Reaction Parameters for M6P Synthesis

| Parameter | Value |

|---|---|

| Temperature | 30°C |

| pH | 4.15 |

| Reaction Time | 22 hours |

| Mannose Concentration | 0.15 M |

| Pyrophosphate | 0.33 M |

| Enzyme Activity | 0.20 U/mL |

Purification and Isolation

Post-synthesis purification removes residual pyrophosphate, phosphate, and unreacted mannose. The process involves sequential precipitation, filtration, and ion-exchange chromatography.

Precipitation of Inorganic Phosphates

Magnesium ammonium phosphate (struvite) precipitation is initiated by adjusting the pH to 9.5 with NH₄OH and MgCl₂. This step eliminates >98% of pyrophosphate and free phosphate ions. The precipitate is removed via vacuum filtration, yielding a solution containing M6P and trace mannose.

Cation Exchange Chromatography

A strong cation-exchange resin (e.g., Dowex 50WX8) is used to remove Mg²⁺ and NH₄⁺ ions. The resin is preconditioned with 0.1 M HCl and rinsed with deionized water until neutral pH. The M6P-containing eluate is then adjusted to pH 6.5–7.0 using NaOH, converting the product to its disodium salt form.

Table 2: Purification Efficiency Metrics

| Contaminant | Initial Concentration | Post-Purification Concentration |

|---|---|---|

| Pyrophosphate | 0.33 M | <0.001 M |

| Free Phosphate | 0.18 M | <0.005 M |

| Mannose | 0.15 M | 0.07 M |

Formulation and Stabilization

The final product is formulated as an aqueous solution stabilized with glycerol to prevent degradation.

Composition of M6P-Na Complex

The formulation includes:

Glycerol mitigates thermal denaturation during lyophilization and extends shelf life at -20°C. Sodium phosphate (≤0.2%) is included as a buffering agent to maintain pH stability.

Analytical Validation

Quantification via HPAEC-PAD

M6P-Na purity is assessed using high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD). A CarboPac PA20 column and 100 mM NaOH/1 M NaOAc gradient eluent resolve M6P from mannose and phosphate contaminants. Calibration curves generated from 0.5–50 μM standards demonstrate linearity (R² > 0.99).

Enzymatic Activity Assays

Alkaline phosphatase treatment confirms the presence of phosphorylated mannose. Dephosphorylation of M6P to mannose is monitored via HPAEC, with complete conversion observed within 2 hours at 37°C.

Scalability and Industrial Considerations

The enzymatic method is scalable to kilogram-scale production, with a reported yield of 85–90%. Critical factors for industrial adoption include:

-

Enzyme Cost : PhoN-Sf production via recombinant E. coli reduces costs to $0.50 per gram of M6P.

-

Solvent Recovery : Ethanol precipitation recovers 95% of glycerol for reuse.

-

Regulatory Compliance : The final product meets USP/EP/BP standards for residual solvents (<50 ppm) and endotoxins (<0.05 EU/mg) .

Scientific Research Applications

Anti-Aging Treatments

Recent studies have identified D-Mannose 6-phosphate as a potent compound in anti-aging therapies. It has been shown to reorganize the collagen network within the dermis, improving skin biomechanical properties. Clinical trials demonstrated a significant reduction in visible signs of aging, such as wrinkles and skin laxity, suggesting its potential as an active ingredient in cosmetic formulations .

| Study | Findings |

|---|---|

| PMC8251629 | M6P complex improves skin biomechanical properties; reduces crow's feet and neck wrinkles. |

Enzyme Targeting and Delivery

D-Mannose 6-phosphate is crucial for the targeting of lysosomal enzymes to lysosomes within cells. This property is particularly important for treating lysosomal storage diseases, where enzyme deficiencies lead to substrate accumulation. By modifying recombinant human enzymes with M6P, researchers have improved their uptake by cells, enhancing therapeutic efficacy .

| Application | Description |

|---|---|

| Lysosomal Enzyme Targeting | M6P-modified enzymes show improved cellular uptake for treating lysosomal storage disorders. |

Glycan Synthesis

M6P is utilized in the synthesis of N-linked glycans, which are essential for the proper functioning of glycoproteins involved in cellular processes. The ability to produce glycans with M6P motifs allows researchers to study their role in cell signaling and protein sorting mechanisms .

| Research Focus | Outcome |

|---|---|

| Glycan Synthesis | Development of methods for producing complex N-linked glycans with M6P motifs for structural analysis. |

Cellular Mass Evaluation

In vitro studies have employed D-Mannose 6-phosphate to evaluate its effects on normal human dermal fibroblasts (NHDFs). The compound has been shown to stimulate cellular growth and proliferation when applied at specific concentrations, indicating its potential role in regenerative medicine .

Case Study 1: Anti-Aging Efficacy

A clinical study involving human skin explants demonstrated that topical application of M6P significantly enhanced collagen organization and reduced oxidative stress markers in aged skin samples. This study supports the use of M6P in cosmetic formulations targeting skin aging.

Case Study 2: Enzyme Replacement Therapy

A study on enzyme replacement therapy for lysosomal storage diseases highlighted the effectiveness of M6P-modified enzymes in improving patient outcomes. The modified enzymes showed increased delivery to lysosomes compared to non-modified counterparts, leading to better substrate clearance.

Mechanism of Action

The compound exerts its effects primarily through its phosphate group, which can participate in various biochemical reactions. It acts as a donor of phosphate groups in phosphorylation reactions, which are crucial for energy transfer and signal transduction in cells. The molecular targets include enzymes like kinases and phosphatases, which regulate metabolic pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

D-M6P belongs to a class of phosphorylated hexoses, which includes structurally and functionally related compounds such as D-Glucose 6-phosphate sodium salt (G6P) and D-Fructose 6-phosphate disodium salt (F6P) . Below is a detailed comparison:

Structural and Functional Differences

Receptor Interactions

- D-M6P binds to both the cation-dependent MPR (CD-MPR) and cation-independent MPR (CI-MPR). The CI-MPR has four binding sites, with domain 15 showing affinity for both phosphomonoesters (M6P) and phosphodiesters (M6P-GlcNAc) .

- G6P exhibits weaker inhibition (~14 mM half-maximal effect) compared to D-M6P (~40 mM) in receptor-binding assays, indicating lower specificity for MPRs .

Key Research Findings

- D-M6P vs. G6P in Receptor Binding : D-M6P demonstrates 10-fold higher inhibitory potency than G6P in blocking CHO LIF binding to U266 cells, underscoring its stronger receptor affinity .

- Metabolic Cross-Regulation: In mice fed high-fat diets, D-M6P and F6P levels are upregulated in pathways like fructose/mannose metabolism, while G6P dominates in glycolytic pathways .

- Bacterial Applications : D-M6P and F6P rescue LPS synthesis in Acidovorax citrulli mutants, highlighting their role as critical substrates in bacterial physiology .

Biological Activity

D-Mannose 6-phosphate sodium salt, a derivative of D-mannose, is an important compound in various biological processes. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₁₂NaO₉P

- Molecular Weight : 241.1 g/mol

- CAS Number : 70442-25-0

D-Mannose 6-phosphate (Man-6-P) is classified as a hexose phosphate, which plays a crucial role in cellular metabolism and signaling pathways. It is involved in the synthesis of glycoproteins and glycolipids, essential for cellular communication and function.

Biological Functions

D-Mannose 6-phosphate exhibits several biological activities:

- Inhibition of Pinocytosis : Man-6-P serves as a competitive inhibitor of pinocytosis for certain enzymes, such as human platelet beta-glucuronidase. This interaction is vital for the enzyme's recognition and uptake by fibroblasts, influencing cellular metabolism and enzyme activity .

- Role in Lysosomal Enzyme Transport : The phosphorylation of mannose residues on glycoproteins is necessary for the proper transport of lysosomal enzymes from the Golgi apparatus to lysosomes. This process is mediated by mannose 6-phosphate receptors (MPRs), which bind Man-6-P-tagged enzymes .

- Metabolic Interconversion : D-Mannose 6-phosphate can be converted into fructose 6-phosphate via mannose-6-phosphate isomerase, linking it to broader metabolic pathways involving glycolysis and gluconeogenesis .

Case Studies

- Anti-Aging Effects : A study investigated the effects of a mannose-6-phosphate complex on skin aging. Results indicated that this complex could reorganize the collagen network in the dermis, improving skin biomechanical properties and reducing visible signs of aging such as wrinkles .

- Metabolomic Analysis in Fruits : Research on persimmon fruits showed differential accumulation of this compound alongside other sugars. The study highlighted its potential role in influencing fruit quality and flavor profiles through metabolic pathways .

- Enzymatic Synthesis : The synthesis of D-mannose 6-phosphate was achieved using acid phosphatase from Shigella flexneri, demonstrating its potential for biotechnological applications in producing this compound efficiently .

D-Mannose 6-phosphate functions through several mechanisms:

- Binding to Receptors : The binding affinity of Man-6-P to MPRs facilitates the transport of lysosomal enzymes, which are crucial for cellular degradation and recycling processes.

- Regulation of Glycosylation : By influencing the availability of GDP-mannose and dolichol-phosphate-mannose, Man-6-P plays a significant role in glycosylation reactions essential for cell surface receptor functionality and signaling.

Data Table: Biological Activities of this compound

Q & A

Q. What are the validated methods for quantifying D-mannose 6-phosphate sodium salt in enzymatic assays?

D-Mannose 6-phosphate (Man6P) can be quantified using coupled enzymatic assays. For example, Man6P is converted to fructose 6-phosphate via mannose phosphate isomerase, followed by NADH-linked detection using phosphofructokinase and aldolase . Alternatively, HPLC with UV/RI detection is recommended for purity assessment (≥98% by HPLC) and quantification, as described for related phosphorylated sugars like glucose 6-phosphate . Ensure calibration with certified reference standards to mitigate batch-to-batch variability in sodium content (7.3–9.0% anhydrous basis) .

Q. How should this compound be stored to maintain stability?

Store lyophilized powder at -20°C in airtight containers to prevent hygroscopic degradation . Reconstituted aqueous solutions (50 mg/mL in water) are stable for ≤24 hours at 2–8°C but degrade under strong acidic conditions due to phosphate ester hydrolysis . Trace impurities (<0.1% fructose-1,6-bisphosphate) may accelerate degradation, necessitating periodic NMR or mass spectrometry validation .

Q. What role does D-mannose 6-phosphate play in lysosomal enzyme trafficking?

Man6P serves as a recognition marker for lysosomal hydrolases, binding to mannose 6-phosphate receptors (MPRs) in the Golgi apparatus to direct enzymes to lysosomes . This targeting mechanism is critical for studying lysosomal storage diseases; disruptions in MPR binding lead to mislocalization of enzymes like arylsulfatase I . Experimental validation involves immunoprecipitation assays with radiolabeled Man6P or competitive inhibition using excess ligand .

Advanced Research Questions

Q. How can conflicting purity data (e.g., 97% vs. 98%) for commercial this compound be reconciled?

Discrepancies arise from analytical methods: Enzymatic assays (≥97% purity) measure functional activity but may underestimate non-reactive impurities, whereas HPLC (≥98%) detects all UV-active species, including non-enzymatic byproducts . Researchers should cross-validate using orthogonal techniques (e.g., ion chromatography for phosphate content) and request batch-specific certificates of analysis (COA) to resolve conflicts .

Q. What experimental designs address Man6P-induced ATP depletion in metabolic studies?

Man6P accumulation disrupts glycolysis by competitively inhibiting hexokinase, reducing ATP production. In pancreatic cancer cells (e.g., PANC-1), 50 mM Man6P treatment for 72 hours decreases ATP by 40%, necessitating parallel glucose supplementation (10 mM) to maintain viability . Real-time ATP biosensors or luciferase-based assays are recommended to monitor dynamic ATP changes during treatment .

Q. How does this compound enhance lysosomal enzyme delivery in recombinant protein engineering?

Co-expression of bacterial algC phosphatase in yeast enables Man6P modification of recombinant lysosomal enzymes (e.g., α-galactosidase A), improving receptor-mediated uptake in human fibroblasts by 5–10 fold . Validate efficiency via:

Q. What mechanisms explain contradictory results in Man6P’s role in peripheral nerve regeneration?

While Man6P was hypothesized to reduce scar formation post-nerve injury, histomorphometric analyses in mice showed no improvement in axon density or myelin thickness after 8 weeks . Contradictions may stem from interspecies MPR expression differences or variable bioavailability in collagen-based scaffolds. Include sham-operated controls and MPR knockout models to isolate Man6P-specific effects .

Methodological Best Practices

Q. How to optimize solubility and minimize aggregation of this compound?

Q. What controls are essential for Man6P receptor-binding assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.